4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
INCB032304 is a pharmaceutical intermediate known for its role in the synthesis of certain inhibitors. It is a compound with the chemical structure 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine . This compound is primarily used in research settings and is not intended for clinical use.
Scientific Research Applications
INCB032304 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly inhibitors.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research focuses on its role in the development of new therapeutic agents, particularly in the field of oncology.
Mechanism of Action
Target of Action
A similar compound is mentioned as an inhibitor ofHPK1 . HPK1 (Hematopoietic Progenitor Kinase 1) is a protein kinase involved in signal transduction pathways in immune cells, and its inhibition can have implications in the treatment of cancer and other immune-related disorders .
Mode of Action
This could involve binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting its function .
Biochemical Pathways
Inhibition of HPK1 can modulate immune cell signaling, potentially leading to anti-tumor effects .
Result of Action
Based on the potential inhibition of hpk1, it’s plausible that the compound could lead to changes in immune cell signaling and potentially exhibit anti-tumor effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes, such as kinases, which are crucial for regulating cellular processes. The interaction between this compound and these enzymes involves binding to the active site, leading to inhibition of enzyme activity and subsequent modulation of cellular pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained modulation of cellular pathways, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . These interactions can influence the localization and accumulation of the compound, affecting its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of INCB032304 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization to introduce the pyrazolyl and trimethylsilyl groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with adjustments to reaction conditions to ensure consistency and efficiency. This includes the use of industrial-grade solvents and reagents, as well as advanced purification techniques to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
INCB032304 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A well-known inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: Another inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness
INCB032304 is unique due to its specific chemical structure, which allows for selective inhibition of certain targets. This selectivity makes it a valuable tool in research and drug development, offering advantages over other similar compounds in terms of specificity and potential therapeutic applications .
Properties
IUPAC Name |
trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMLPTWVYQXRSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655267 | |
Record name | 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941685-27-4 | |
Record name | 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolol[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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